(2-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
Description
(2-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is an indolizine derivative featuring a 2-chlorophenylmethyl ester at position 1 and a 2,4-dimethylbenzoyl group at position 3. Indolizines are bicyclic heteroaromatic compounds with a bridgehead nitrogen atom, known for diverse pharmacological activities.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-16-10-11-19(17(2)13-16)24(28)23-14-20(22-9-5-6-12-27(22)23)25(29)30-15-18-7-3-4-8-21(18)26/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYWRCSSQZGSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate belongs to the indolizine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H18ClN
- Molecular Weight: 305.81 g/mol
This compound features a chlorophenyl group and a dimethylbenzoyl moiety attached to the indolizine scaffold, which is known to influence its biological activity.
1. COX-2 Inhibition
Research indicates that derivatives of indolizines, including this compound, exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. The compound showed promising results in micromolar ranges comparable to established COX-2 inhibitors like indomethacin .
Table 1: COX-2 Inhibition Activity of Indolizine Derivatives
| Compound | IC50 (µM) |
|---|---|
| Indomethacin | 6.84 |
| This compound | TBD |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 |
2. Antimicrobial Activity
Indolizine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The structure-activity relationship suggests that modifications in the indolizine core can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Indolizine Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| N'-(pyridine-4-carbonyl) indolizine-1-carbohydrazide | Mycobacterium tuberculosis | Significant |
| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | P. aeruginosa | Low |
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophobic Interactions: Molecular modeling studies suggest that hydrophobic interactions play a crucial role in the binding affinity of this compound to the active site of COX-2 .
- Inhibition of Tubulin Polymerization: Similar indolizine compounds have shown cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as A549 and HeLa .
Case Studies
Recent studies have highlighted the potential therapeutic applications of indolizines in cancer treatment and anti-inflammatory therapies. For instance:
- A study demonstrated that derivatives with enhanced COX-2 inhibition exhibited significant anti-inflammatory effects in animal models .
- Another investigation reported that certain indolizines effectively reduced tumor growth in xenograft models due to their ability to induce apoptosis in cancer cells via tubulin inhibition .
Scientific Research Applications
Pharmacological Applications
Indolizine derivatives, including (2-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate, have been extensively studied for their potential therapeutic effects. The following key activities have been documented:
- Antimicrobial Activity : Indolizine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . In one study, the indolizine scaffold was modified to enhance its antibacterial potency, achieving up to 86% inhibition against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory and Analgesic Effects : Research indicates that indolizine derivatives possess anti-inflammatory properties. They have been tested in various models of inflammation and pain, showing promising results in reducing symptoms associated with these conditions .
- Anticancer Potential : The indolizine core has been recognized for its anticancer activity. Derivatives have been synthesized and evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. Notably, compounds containing the indolizine structure have been reported to inhibit cancer cell proliferation through various mechanisms .
- Neuroprotective Effects : Some studies suggest that indolizines may offer neuroprotective benefits in models of neurodegenerative diseases. For instance, specific derivatives have shown potential as inhibitors of neurodegenerative processes .
Material Science Applications
Indolizines are not only relevant in pharmacology but also in material science:
- Dye Sensitization : Indolizine derivatives are being explored as dyes for dye-sensitized solar cells (DSSCs). Their unique electronic properties allow for efficient light absorption and energy conversion . The incorporation of functional groups enhances their performance in photovoltaic applications.
- Fluorescent Probes : The strong fluorescence exhibited by indolizines makes them suitable candidates for use as fluorescent probes in biological imaging and sensing applications. Their ability to interact with DNA has been particularly noted .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from simpler indole or pyrrole derivatives. Recent advances in synthetic methodologies include:
- One-Pot Syntheses : Efficient one-pot methods have been developed to streamline the synthesis of complex indolizine derivatives while minimizing waste .
- Biocatalyst-Assisted Synthesis : Eco-friendly methods utilizing biocatalysts have emerged as viable alternatives for synthesizing indolizines with high yields and reduced environmental impact .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several indolizine derivatives against Candida albicans and Aspergillus flavus. The results indicated that modifications to the indolizine core significantly enhanced antifungal activity, with some compounds achieving over 75% inhibition rates compared to standard treatments .
Case Study 2: Anticancer Activity
In vitro studies on a series of indolizine derivatives revealed that specific substitutions at the benzoyl position led to increased cytotoxicity against breast cancer cell lines. Molecular docking studies suggested that these compounds interact effectively with key proteins involved in cancer progression .
Comparison with Similar Compounds
Ethyl 7-Acetyl-3-(Substituted Benzoyl)indolizine-1-carboxylates (Compounds 2a–2r)
Structural Differences :
- Ester Group : The target compound uses a (2-chlorophenyl)methyl ester, whereas 2a–2r feature ethyl esters.
- Substituents at Position 3 : The target compound’s 2,4-dimethylbenzoyl group differs from substituents in 2a–2r, which include unsubstituted benzoyl (2a) and other substituted benzoyl moieties.
- Position 7 : 2a–2r have an acetyl group at position 7, absent in the target compound.
Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate
Structural Differences :
- Position 3 Substituent: The quinolin-2-yl group replaces the benzoyl moiety, introducing a nitrogen-rich aromatic system.
- Ester Group : A simple methyl ester is used instead of the 2-chlorophenylmethyl ester.
Implications :
- The methyl ester reduces steric hindrance compared to the bulkier 2-chlorophenylmethyl group, possibly affecting metabolic stability.
Indole Derivatives DMPI and CDFII
Structural Differences :
- Core Structure : DMPI and CDFII are indole derivatives, whereas the target compound is an indolizine.
- Substituents : Both feature 2,3-dimethylbenzyl and chlorophenyl groups, analogous to the target compound’s substituents.
Preparation Methods
Route A: Core → Acylation → Esterification
-
Synthesize indolizine-1-carboxylic acid.
Advantages : Straightforward purification after each step.
Challenges : Potential side reactions during acylation due to electron-rich ester post-esterification.
Route B: Core → Esterification → Acylation
-
Synthesize indolizine-1-carboxylic acid.
-
Esterify first to avoid acid-sensitive intermediates.
Advantages : Protects the carboxylic acid early, avoiding decarboxylation.
Challenges : Reduced reactivity at position 3 post-esterification.
Analytical and Optimization Data
Critical parameters from analogous syntheses include:
| Parameter | Optimal Value | Source |
|---|---|---|
| Acylation temp. | 55°C | |
| Cyclization acid | Acetic acid | |
| Esterification base | Pyridine | |
| Catalyst (Friedel-Crafts) | AlCl3 |
Yield improvements :
Challenges and Mitigation Strategies
-
Regioselectivity : Competing acylation at positions 2 or 5 of indolizine. Solution: Use directing groups (e.g., methoxy) temporarily, removed post-acylation.
-
Ester hydrolysis : Avoid aqueous acidic conditions post-esterification. Solution: Non-aqueous work-up (e.g., ether extraction).
-
Byproduct formation : Diacylated species. Solution: Controlled stoichiometry (1.1 eq acyl chloride) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves benzoylation using 2,4-dimethylbenzoyl chloride and esterification with (2-chlorophenyl)methanol under anhydrous conditions. Key steps include:
- Reagents : Triethylamine (base) in dichloromethane or toluene for acylation .
- Temperature : Controlled reflux (e.g., 80–100°C) to activate carbonyl groups while avoiding decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Yield Optimization : Pilot studies suggest yields improve with slow reagent addition (to minimize side reactions) and inert atmospheres (N₂/Ar) to prevent oxidation of the indolizine core .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks based on substituent effects:
- Chlorophenyl protons: δ 7.2–7.6 ppm (aromatic splitting patterns) .
- Indolizine protons: δ 6.6–7.1 ppm (multiplet for fused bicyclic system) .
- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z ~418 (theoretical 417.89 g/mol), with fragmentation peaks at m/z 297 (loss of chlorophenylmethyl group) .
- IR Spectroscopy : C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (benzoyl) .
Q. What are the key structural analogs, and how do their substituents affect biological activity?
- Comparative Analysis :
- Mechanistic Insight : Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, while methyl groups improve lipophilicity for membrane penetration .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., carbonyl carbons) .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict reaction barriers for SN² attacks at the ester group .
- Validation : Experimental kinetic studies (e.g., hydrolysis rates in basic aqueous ethanol) correlate with computed activation energies (R² > 0.85) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Case Study : Discrepancies in MIC values (e.g., 8 μM vs. 32 μM against S. aureus) may arise from:
- Assay Conditions : Variations in bacterial growth media (e.g., cation-adjusted Mueller-Hinton vs. LB broth affecting bioavailability) .
- Compound Stability : Degradation under UV light or acidic pH, detectable via HPLC stability studies .
- Resolution : Standardize protocols (CLSI guidelines) and include stability controls (e.g., pre-incubated compound stocks) .
Q. How does the indolizine ring’s puckering conformation influence binding to biological targets?
- Structural Analysis :
- X-ray Crystallography : Resolve ring puckering parameters (Cremer-Pople coordinates) to quantify non-planarity .
- Docking Simulations : Flexible docking (AutoDock Vina) shows that a puckered indolizine improves fit into hydrophobic pockets (e.g., bacterial DNA gyrase) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
